Tetramethylammonium borohydride

Description

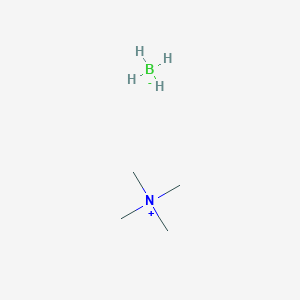

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H16BN |

|---|---|

Molecular Weight |

88.99 g/mol |

IUPAC Name |

boranuide;tetramethylazanium |

InChI |

InChI=1S/C4H12N.BH4/c1-5(2,3)4;/h1-4H3;1H4/q+1;-1 |

InChI Key |

LSSMEJCYZMCNIN-UHFFFAOYSA-N |

Canonical SMILES |

[BH4-].C[N+](C)(C)C |

physical_description |

White odorless crystalline powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Versatile Reducing Agent: A Technical History of Tetramethylammonium Borohydride

A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and properties of Tetramethylammonium (B1211777) Borohydride (B1222165).

Abstract

Tetramethylammonium borohydride, [(CH₃)₄N][BH₄], has carved a niche in synthetic chemistry as a selective and stable reducing agent. First reported in the mid-20th century, its discovery stemmed from the broader exploration of borohydride chemistry. This technical guide delves into the historical context of its first synthesis, detailed experimental protocols for its preparation, and a quantitative overview of its physicochemical properties. The document also provides a visual representation of the synthetic workflow, offering a practical resource for laboratory applications.

Introduction

The field of synthetic chemistry was revolutionized by the discovery of alkali metal borohydrides in the 1940s by Hermann Irving Schlesinger and Herbert C. Brown. These compounds introduced a new level of selectivity and convenience for the reduction of carbonyl compounds. However, the desire for tailored reactivity and solubility in a wider range of solvents spurred further research into modified borohydride reagents. It was in this context that quaternary ammonium (B1175870) borohydrides, including this compound, emerged as a new class of reducing agents with unique properties.

The seminal work on the metathetical preparation of quaternary ammonium borohydrides was published in 1952 by M. D. Banus, R. W. Bragdon, and T. R. P. Gibb, Jr.[1] This research laid the foundation for the synthesis and characterization of this compound, a compound that continues to find utility in modern organic and inorganic synthesis.

The Discovery and First Synthesis

The first successful synthesis of this compound was achieved through a metathesis reaction, also known as a double displacement reaction. The researchers sought to combine the reducing power of the borohydride anion (BH₄⁻) with the solubility and stability characteristics imparted by the tetramethylammonium cation ([(CH₃)₄N]⁺).

The most effective method developed by Banus, Bragdon, and Gibb involved the reaction of tetramethylammonium hydroxide (B78521) with sodium borohydride in an aqueous solution.[1] This approach was favored due to the advantageous solubility differences between the product and the resulting byproduct, sodium hydroxide.

Physicochemical Properties

This compound is a white, crystalline solid that exhibits distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₆BN | [2] |

| Molecular Weight | 88.99 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Density | 0.813 g/cm³ (at 25 °C) | [1] |

Table 2: Solubility Data

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | Reference |

| Water | 48 | 20 | [1] |

| Water | 61 | 40 | [1] |

| 95% Ethyl Alcohol | ~0.5 | 25 | [1] |

| Acetonitrile | 0.4 | 25 | [1] |

Table 3: Thermal Decomposition

The thermal stability of solid this compound has been studied in a vacuum. The primary decomposition products are trimethylamineborine and methane.[1]

| Temperature (°C) | Rate of Decomposition |

| 150 | 0.095% per hour |

| 175 | 4.1% per hour |

| 195 | 33.3% per hour |

| 225 | 4.16% per minute |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the original 1952 publication by Banus, Bragdon, and Gibb.[1]

Materials:

-

Sodium borohydride (NaBH₄), 8.5 g (0.22 mole)

-

Tetramethylammonium hydroxide ((CH₃)₄NOH), 20 g (0.22 mole) dissolved in 90 g of water

-

95% Ethyl alcohol

-

Vacuum evaporator

-

Dry-box with a dry argon atmosphere

Procedure:

-

Reaction: To a solution of 20 g of tetramethylammonium hydroxide in 90 g of water, add 8.5 g of solid sodium borohydride. Stir the mixture until an almost clear solution is obtained.

-

Solvent Removal: Evaporate the solution to dryness in a vacuum evaporator.

-

Purification:

-

Transfer the resulting white solid to a dry-box under a dry argon atmosphere.

-

Break up the solid and wash it with 95% ethyl alcohol. This step is crucial as sodium hydroxide is soluble in 95% ethyl alcohol, while this compound is almost insoluble.

-

The washing process effectively removes the sodium hydroxide byproduct.

-

-

Drying: Dry the purified this compound product. The reported yield for this method is high, often exceeding 99%.

Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the protocol above.

Applications in Synthesis

This compound serves as a valuable reducing agent in various chemical transformations. Its utility stems from its mild reducing nature and its solubility profile. Key applications include:

-

Reduction of Carbonyl Compounds: It is effective in the reduction of aldehydes and ketones to their corresponding alcohols.

-

Inorganic Synthesis: It can be used as a source of the borohydride anion in the synthesis of other inorganic compounds.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of synthetic reagents. The pioneering work of Banus, Bragdon, and Gibb provided a straightforward and high-yielding method for its synthesis, which has remained a cornerstone for its preparation. The unique properties of this compound, particularly its stability and selectivity, ensure its continued relevance in modern chemical research and development. This guide provides a comprehensive historical and technical overview to support its effective application in the laboratory.

References

Unveiling the Crystal Structure of Tetramethylammonium Borohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tetramethylammonium (B1211777) borohydride (B1222165) ((CH₃)₄NBH₄), a compound of interest as a selective reducing agent in organic chemistry and a source of hydrogen-rich borohydride anions for inorganic synthesis.[1] This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual workflow of the analytical process.

Core Crystallographic Data

The crystal structure of tetramethylammonium borohydride has been determined from powder X-ray diffraction data. The compound crystallizes in a tetragonal system and is isomorphous with tetramethylammonium tetrafluoroborate (B81430) ((CH₃)₄NBF₄) and tetramethylammonium perchlorate (B79767) ((CH₃)₄NClO₄).[1] The structure consists of distinct tetramethylammonium cations, (CH₃)₄N⁺, and borohydride anions, BH₄⁻.[1]

The tetramethylammonium cations are situated on special positions with m2 site symmetry.[1] The borohydride anions occupy positions with 4mm site symmetry and exhibit rotational disorder around the fourfold axis.[1] The central nitrogen and boron atoms of the cation and anion, respectively, are separated by a distance of 4.537 (4) Å.[1]

A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₄H₁₂N⁺·BH₄⁻ |

| Molecular Weight ( g/mol ) | 88.99 |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Lattice Parameter a (Å) | 7.9133 (2) |

| Lattice Parameter c (Å) | 5.65696 (17) |

| Unit Cell Volume (ų) | 354.24 (2) |

| Number of Formula Units (Z) | 2 |

| Calculated Density (Mg m⁻³) | 0.834 |

| Temperature (K) | 298 |

| Radiation | Cu Kα (λ = 1.54051, 1.54433 Å) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a metathesis reaction.[2] While several methods exist, a common procedure involves the reaction of a tetramethylammonium salt with an alkali metal borohydride.

A successful method involves the metathesis of tetramethylammonium hydroxide (B78521) with sodium borohydride.[2] The resulting mixture of this compound and sodium hydroxide is then dried. The desired product is isolated by leaching the mixture with 95% ethyl alcohol. This compound is almost insoluble in this solvent, while sodium hydroxide is quite soluble, allowing for effective separation.[2] This method has been reported to yield high-purity (99+%) this compound.[2]

Crystal Structure Determination via Powder X-ray Diffraction

The crystallographic data presented in this guide were obtained from powder X-ray diffraction (XRD) analysis. The following outlines the key steps of the experimental protocol.[1]

-

Sample Preparation: Commercially available this compound (>95% purity) was used without further purification. The powder sample was loaded into a quartz capillary for analysis.[1]

-

Data Collection:

-

Data Analysis and Structure Refinement:

-

Cell Refinement: The powder diffraction pattern was indexed using the X-CELL and JANA2006 programs.[1]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the JANA2006 software package.[1] The final refinement was performed using the Rietveld method.

-

Molecular Graphics: The crystal structure was visualized using the CrystalMaker software.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetramethylammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetramethylammonium (B1211777) borohydride (B1222165) ((CH₃)₄NBH₄), a versatile reducing agent with applications in organic chemistry and as a hydrogen storage material.[1][2] This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, supported by quantitative data and visual representations of the underlying processes.

Physicochemical Properties

Tetramethylammonium borohydride is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₆BN | [3][4][5] |

| Molecular Weight | 88.99 g/mol | [5] |

| Density | 0.813 g/cm³ | [3] |

| Melting Point | 150°C (decomposes) | [3][4] |

| Solubility in Water (20°C) | 48 g/100 g | [4] |

| Solubility in Water (40°C) | 61 g/100 g | [4] |

| Solubility in Ethanol (25°C) | 0.5 g/100 g | [4] |

| Solubility in Acetonitrile (25°C) | 0.4 g/100 g | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a metathesis reaction, also known as a double displacement reaction. The most effective method involves the reaction of tetramethylammonium hydroxide (B78521) with sodium borohydride in an aqueous solution.[6]

Experimental Protocol: Synthesis

Materials:

-

Tetramethylammonium hydroxide (pentahydrate)

-

Sodium borohydride

-

Deionized water

-

95% Ethyl alcohol

-

Anhydrous Dichloromethane (B109758) (for an alternative method)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve a stoichiometric amount of tetramethylammonium hydroxide pentahydrate in a minimal amount of deionized water.

-

Addition of Sodium Borohydride: To the stirred solution, slowly add a stoichiometric equivalent of sodium borohydride. The reaction proceeds as follows: (CH₃)₄NOH + NaBH₄ → (CH₃)₄NBH₄ + NaOH

-

Solvent Removal: After the addition is complete, remove the water from the resulting solution under vacuum to obtain a solid mixture of this compound and sodium hydroxide.

-

Purification:

-

Leach the dried solid mixture with 95% ethyl alcohol. Sodium hydroxide is soluble in ethanol, while this compound is almost insoluble.[6]

-

This differential solubility allows for the separation of the desired product from the sodium hydroxide byproduct.

-

Filter the mixture to isolate the solid this compound.

-

-

Drying: Dry the purified product under high vacuum at 100°C for 3 hours to remove any residual solvent.[4] This method can yield a product with a purity of over 99%.[6]

An alternative method involves the ion exchange of tetramethylammonium bromide with sodium borohydride in a mixture of dichloromethane and water.

References

Theoretical Insights into Tetramethylammonium Borohydride: A Technical Overview

Introduction: Tetramethylammonium (B1211777) borohydride (B1222165), [(CH₃)₄N]BH₄, is a quaternary ammonium (B1175870) borohydride that has garnered interest for its potential applications in chemical synthesis and as a hydrogen storage material. Theoretical and computational studies are crucial for elucidating the fundamental properties of this compound at an atomic level. This technical guide provides an in-depth analysis of the theoretical studies on tetramethylammonium borohydride, focusing on its structural characteristics, vibrational properties, and high-pressure behavior. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Theoretical and Computational Protocols

The theoretical investigation of solid-state materials like this compound predominantly employs Density Functional Theory (DFT). These calculations provide a quantum mechanical framework to predict and analyze the electronic structure and properties of materials.

Experimental Protocols: Periodic DFT calculations are a key methodology for studying crystalline solids. A typical protocol involves the following steps:

-

Model Construction: An initial structural model is built based on experimental data, such as X-ray diffraction, or by analogy to similar compounds. For this compound, the experimentally determined tetragonal P4/nmm structure serves as the starting point.

-

Geometry Optimization: The atomic positions and lattice parameters of the crystal structure are optimized to find the minimum energy configuration. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are negligible.

-

Property Calculation: Once the optimized geometry is obtained, various properties can be calculated. These include electronic band structure, density of states, vibrational frequencies (phonons), and thermodynamic properties like enthalpy.

-

High-Pressure Simulation: To study phase transitions, the optimized structure is subjected to simulated hydrostatic pressure. By calculating the enthalpy of different candidate crystal structures at various pressures, the most stable phase at a given pressure can be determined.

Commonly used computational settings for analogous systems include the Generalized Gradient Approximation (GGA) with the PBE functional and a dispersion correction (like the Tkatchenko–Scheffler scheme) to account for van der Waals interactions. A plane-wave basis set with a cutoff energy of around 600 eV and a k-point grid density of less than 0.05 Å⁻¹ are typical for achieving good convergence and accuracy.[1] Software packages like CASTEP and Gaussian are frequently used for these types of calculations.[1][2]

Structural and Geometric Properties

At ambient pressure, this compound crystallizes in a tetragonal system with the space group P4/nmm.[3][4] The structure consists of distinct tetramethylammonium [(CH₃)₄N]⁺ cations and borohydride [BH₄]⁻ anions.[4] A notable feature of the ambient pressure phase is the rotational disorder of the borohydride anions around a fourfold axis.[3] This disorder makes direct optimization of this specific experimental structure challenging with standard DFT methods.[1][3]

Theoretical calculations on related phosphonium (B103445) analogues, which can serve as a model, show a good agreement between DFT-optimized geometries and experimental data, typically with a small underestimation of the unit cell volume, which is a known characteristic of the GGA-PBE functional.[1]

| Parameter | Experimental (XRD) | Theoretical (DFT) |

| Crystal System | Tetragonal | - |

| Space Group | P4/nmm | - |

| a (Å) | 7.9133 (2) | Not directly optimized due to disorder[1][3] |

| c (Å) | 5.65696 (17) | Not directly optimized due to disorder[1][3] |

| V (ų) | 354.24 (2) | Not directly optimized due to disorder[1][3] |

| N-B distance (Å) | 4.537 (4) | - |

| Shortest H-H contact (Å) | 2.39 (2) | - |

Table 1: Comparison of experimental crystallographic data for [(CH₃)₄N]BH₄ with notes on theoretical calculations. Data sourced from[3][4].

Vibrational Spectra

Vibrational spectroscopy is a powerful tool for probing the local structure and bonding within a material. For this compound, infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of the [BH₄]⁻ anion.

The experimental IR spectrum shows broad B-H stretching bands, which is indicative of the hydrogen disorder of the [BH₄]⁻ anions in the crystal structure.[4]

| Vibrational Mode | Frequency (cm⁻¹) | Method |

| H-B-H bending (δ) | 1072 | IR |

| B-H stretching (ν) | 2225 | IR |

| B-H stretching (ν) | 2288 | IR |

Table 2: Experimental infrared absorption bands for [(CH₃)₄N]BH₄. Data sourced from[4].

Theoretical Approach to Vibrational Analysis: Theoretical calculations of vibrational spectra are typically performed using the harmonic approximation. After geometry optimization, the second derivatives of the energy with respect to atomic displacements are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes. For crystalline solids, this corresponds to the calculation of phonon frequencies at the Γ-point of the Brillouin zone. DFT calculations have been shown to be in good agreement with experimental vibrational data for a variety of borohydrides.[2][5]

High-Pressure Behavior and Phase Transitions

Experimental studies involving Raman spectroscopy and X-ray diffraction have shown that this compound undergoes pressure-induced polymorphic transitions.[1] Periodic DFT calculations have been employed to understand the nature of these phase transitions, particularly in the analogous compound, tetramethylphosphonium borohydride.[1]

These theoretical studies suggest that the phase transitions are driven by the relative destabilization of the ambient pressure phase due to increasing dihydrogen interactions (C-H···H-B contacts) under compression.[1] DFT calculations can predict the relative enthalpies of different crystal structures as a function of pressure, allowing for the determination of the transition pressure. For the related tetramethylphosphonium borohydride, a phase transition is predicted to occur around 0.8 GPa.[1] Similar computational approaches have been applied to high-pressure phases of this compound, considering ordered structures of P2₁2₁2 and P-42₁m symmetry, which become more stable at higher pressures.[1]

Summary and Outlook

Theoretical studies, primarily based on Density Functional Theory, have provided valuable insights into the properties of this compound. While the disordered nature of the [BH₄]⁻ anion at ambient conditions presents a challenge for direct computational modeling of that specific phase, theoretical investigations of ordered high-pressure polymorphs and analogous compounds have been successful. These studies have been instrumental in confirming and explaining experimental observations, such as the mechanism of pressure-induced phase transitions. Future theoretical work could focus on employing more advanced techniques, such as ab initio molecular dynamics, to explicitly model the dynamics of the borohydride anion and to gain a deeper understanding of its thermal decomposition pathways.

References

- 1. The Preparation, Characterization, and Pressure-Influenced Dihydrogen Interactions of Tetramethylphosphonium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unige.ch [unige.ch]

- 3. researchgate.net [researchgate.net]

- 4. Tetramethylammonium borohydride from powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reaction Mechanism of Tetramethylammonium Borohydride with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between tetramethylammonium (B1211777) borohydride (B1222165) and carbonyl compounds. It delves into the kinetics, stereoselectivity, and the influence of the quaternary ammonium (B1175870) cation on the reduction process, offering valuable insights for professionals in chemical research and drug development.

Introduction

Tetramethylammonium borohydride, [(CH₃)₄N][BH₄], is a quaternary ammonium borohydride that serves as a versatile reducing agent in organic synthesis. While sodium borohydride is more commonly utilized, the use of a bulky quaternary ammonium cation can influence the reactivity and selectivity of the borohydride anion, offering unique advantages in specific synthetic applications. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules.

The reduction of carbonyl compounds by borohydrides is a cornerstone of organic chemistry, providing a straightforward method for the synthesis of alcohols.[1] The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[2][3][4]

The Core Reaction Mechanism

The reduction of a carbonyl compound by this compound proceeds via a nucleophilic addition mechanism. The borohydride anion, BH₄⁻, acts as the source of the hydride nucleophile.

A simplified representation of the initial hydride transfer is as follows:

Caption: Initial hydride transfer from the borohydride anion to the carbonyl carbon.

Following the initial hydride transfer, the resulting alkoxyborate intermediate is subsequently protonated during the workup to yield the final alcohol product.

The Role of the Tetramethylammonium Cation

Unlike smaller alkali metal cations such as Li⁺ and Na⁺, the tetramethylammonium cation ((CH₃)₄N⁺) is large, non-coordinating, and sterically hindered. In reductions with sodium borohydride, the Na⁺ cation can coordinate to the carbonyl oxygen, polarizing the C=O bond and activating it towards nucleophilic attack.[2] Theoretical studies on sodium borohydride reductions have proposed a transition state structure involving complexation of the carbonyl oxygen with the sodium cation.

In contrast, the bulky nature of the tetramethylammonium cation prevents such direct coordination with the carbonyl oxygen. This lack of Lewis acid assistance from the cation generally leads to a lower reactivity of this compound compared to its alkali metal counterparts under identical conditions. However, this characteristic can also be advantageous, leading to increased selectivity in the reduction of more reactive carbonyl groups in the presence of less reactive ones.

Kinetics of the Reaction

Kinetic studies comparing the reduction of aldehydes and ketones by sodium borohydride and this compound have shown that the reactions typically follow second-order kinetics.[5] The rate is dependent on the concentration of both the carbonyl compound and the borohydride.

The rate of reduction is influenced by the steric and electronic properties of the carbonyl substrate. Aldehydes are generally reduced faster than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

Table 1: Comparative Reaction Rates

| Carbonyl Compound | Reducing Agent | Solvent | Relative Rate |

| Benzaldehyde | Sodium Borohydride | Isopropanol | Faster |

| Benzaldehyde | This compound | Isopropanol | Slower |

| Acetophenone (B1666503) | Sodium Borohydride | Isopropanol | Faster |

| Acetophenone | This compound | Isopropanol | Slower |

Note: This table provides a qualitative comparison based on general principles. Specific rate constants would need to be determined experimentally under controlled conditions.

Stereoselectivity

The stereochemical outcome of the reduction of prochiral ketones is a critical aspect of this reaction. The attack of the hydride can occur from either of the two faces of the planar carbonyl group, potentially leading to a mixture of stereoisomers. The stereoselectivity is influenced by the steric environment around the carbonyl group.

Caption: Stereochemical pathways in the reduction of a prochiral ketone.

The diastereomeric ratio of the resulting alcohols is determined by the relative energies of the transition states for axial and equatorial attack. The bulky tetramethylammonium cation, while not directly involved in the hydride transfer, can influence the solvation shell around the borohydride anion, which in turn can affect the stereochemical course of the reaction.

Experimental Protocol: Reduction of Acetophenone

This section provides a general methodology for the reduction of acetophenone to 1-phenylethanol (B42297) using this compound.

Materials

-

Acetophenone

-

This compound

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) in anhydrous methanol.

-

Addition of Reducing Agent: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude 1-phenylethanol can be purified by column chromatography or distillation if necessary.

Caption: Experimental workflow for the reduction of acetophenone.

Conclusion

The reaction of this compound with carbonyl compounds provides a valuable synthetic tool, particularly when mild reaction conditions and specific selectivity are required. The non-coordinating nature of the tetramethylammonium cation distinguishes its reactivity profile from that of alkali metal borohydrides. A thorough understanding of the mechanistic nuances, including kinetics and stereoselectivity, is paramount for the strategic application of this reagent in the synthesis of pharmaceuticals and other high-value chemical entities. Further research into the precise nature of the transition state and the role of the solvent will continue to refine our understanding and expand the utility of this important reducing agent.

References

Solubility Profile of Tetramethylammonium Borohydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) borohydride (B1222165) ((CH₃)₄NBH₄) in various organic solvents. Understanding the solubility of this versatile reducing agent is crucial for its effective application in organic synthesis, materials science, and various drug development processes. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Core Data: Solubility of Tetramethylammonium Borohydride

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and protic or aprotic character. The available quantitative data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Molarity (mol/L) |

| Water | 20 | 48 | ~7.9 |

| Water | 40 | 61 | ~9.6 |

| Ethanol | 25 | 0.5 | ~0.07 |

| Acetonitrile | 25 | 0.4 | ~0.06 |

| 90% Isopropylamine - 10% Water | Ambient | 6.27 | Not Available |

Qualitative Solubility Observations:

Early studies have reported that this compound is effectively insoluble in a range of less polar and non-hydroxylic organic solvents, including:

-

Diethyl ether

-

Isopropylamine (anhydrous)

-

Pyridine

-

Chloroform

-

Dioxane

Generally, quaternary ammonium (B1175870) borohydrides, like this compound, exhibit greater solubility in a wider array of organic media compared to their inorganic counterparts such as sodium borohydride.[1] This enhanced solubility is attributed to the presence of the bulky organic cation. However, compared to other tetraalkylammonium borohydrides with longer alkyl chains (e.g., tetraethylammonium (B1195904) or tetrabutylammonium (B224687) borohydride), this compound shows lower solubility in many organic solvents.

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent of interest. This procedure is based on the widely accepted isothermal saturation method, followed by gravimetric analysis for quantification. Given the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Inert atmosphere glovebox or Schlenk line apparatus

-

Syringes and needles (for solvent transfer)

-

Syringe filters (PTFE, 0.2 µm or smaller pore size)

-

Pre-weighed, oven-dried glass vials with airtight septa

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven

Procedure:

-

Preparation:

-

Place all glassware, syringes, filters, and vials in a drying oven at >120°C for at least 4 hours to remove any residual moisture.

-

Transfer all dried apparatus into an inert atmosphere glovebox.

-

Ensure the solvent of interest is anhydrous and de-gassed prior to use.

-

-

Sample Preparation (in glovebox):

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the vial and the borohydride.

-

Using a syringe, add a known volume or mass of the anhydrous solvent to the vial.

-

Seal the vial securely with an airtight septum.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Filtration (in glovebox):

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a pre-weighed syringe filter.

-

Dispense the filtered, saturated solution into a second pre-weighed, clean, and dry vial.

-

Immediately seal the second vial and record the mass of the vial containing the saturated solution.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered saturated solution in a vacuum oven.

-

Carefully evaporate the solvent under reduced pressure at a temperature that will not cause decomposition of the this compound (a gentle warming may be applied if the solvent has a high boiling point).

-

Once the solvent is completely removed, a solid residue of the dissolved this compound will remain.

-

Dry the vial containing the residue to a constant weight in the vacuum oven.

-

Allow the vial to cool to room temperature in a desiccator (still under an inert atmosphere if possible) before weighing.

-

Record the final mass of the vial and the dried residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of vial + saturated solution) - (Mass of vial + dried residue)

-

Mass of the dissolved this compound: (Mass of vial + dried residue) - (Mass of the empty vial)

-

Solubility (g / 100 g of solvent): (Mass of dissolved borohydride / Mass of the solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Unraveling the Thermal Decomposition of Tetramethylammonium Borohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition pathway of tetramethylammonium (B1211777) borohydride (B1222165) ([(CH₃)₄N][BH₄]). Understanding the thermal stability and decomposition mechanism of this compound is crucial for its safe handling, storage, and application in various fields, including chemical synthesis and materials science. This document provides a comprehensive overview of the decomposition process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Concepts: Thermal Decomposition Pathway

The thermal decomposition of tetramethylammonium borohydride is a complex process involving the breakdown of both the tetramethylammonium cation ([(CH₃)₄N]⁺) and the borohydride anion ([BH₄]⁻). Evidence from thermal analysis coupled with mass spectrometry suggests that the decomposition of the cation and anion occurs simultaneously[1].

The primary gaseous products released during the thermolysis of this compound are hydrogen (H₂) and diborane (B8814927) (B₂H₆)[1]. The decomposition of the borohydride anion is the source of these species.

The tetramethylammonium cation is believed to decompose concurrently, likely yielding trimethylamine (B31210) ((CH₃)₃N) as a major product, along with other hydrocarbons. The thermal decomposition of quaternary ammonium (B1175870) salts often proceeds via mechanisms such as Hofmann elimination or nucleophilic substitution, which would account for the formation of trimethylamine.

A proposed overall decomposition reaction can be summarized as follows, although the precise stoichiometry and the nature of all minor products and solid residues are still areas of ongoing research:

[(CH₃)₄N]--INVALID-LINK-- → (CH₃)₃N(g) + Hydrocarbons(g) + B₂H₆(g) + H₂(g) + Solid Residue

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data obtained from these analyses.

| Parameter | Value | Technique | Reference |

| Onset of Decomposition | Lowered significantly compared to bulk when encapsulated in MCM-48 | TGA | [1] |

| Primary Gaseous Products | Hydrogen (H₂), Diborane (B₂H₆) | Mass Spectrometry | [1] |

| Decomposition Characteristic | Simultaneous decomposition of cation and anion | Inelastic Neutron Scattering | [1] |

Note: Specific numerical onset and peak decomposition temperatures from TGA/DSC curves for the bulk material require direct analysis of the graphical data presented in the cited literature.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon) at a constant heating rate (e.g., 5-20 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the decomposition stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on whether these processes are endothermic or exothermic.

Methodology:

-

A small, accurately weighed sample of this compound is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a linear rate in a controlled atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, with peaks indicating thermal events.

Mass Spectrometry (MS) of Evolved Gases

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA or a dedicated pyrolysis reactor is introduced into the ion source of a mass spectrometer.

-

As the sample is heated, the evolved gases are ionized and separated based on their mass-to-charge ratio.

-

The mass spectrum provides a fingerprint of the gaseous decomposition products, allowing for their identification. Mass spectrometry reveals that the primary products of the decomposition are hydrogen and a significant quantity of diborane[1].

Visualizing the Pathways and Workflows

Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

References

Spectroscopic Properties of Tetramethylammonium Borohydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Tetramethylammonium (B1211777) borohydride (B1222165) [(CH₃)₄N][BH₄], a versatile reducing agent with applications in organic synthesis and as a hydrogen storage material. This document details the key spectroscopic characteristics of the compound, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and quality control.

Introduction

Tetramethylammonium borohydride is an ionic compound consisting of a tetramethylammonium cation ([(CH₃)₄N]⁺) and a borohydride anion ([BH₄]⁻). Its utility as a selective reducing agent stems from the hydridic nature of the borohydride anion. A thorough understanding of its spectroscopic properties is crucial for researchers to ensure purity, monitor reactions, and understand its chemical behavior.

Synthesis of this compound

A common method for the synthesis of this compound involves the metathesis reaction between a tetramethylammonium salt and an alkali metal borohydride. A well-established procedure is the reaction of tetramethylammonium hydroxide (B78521) with sodium borohydride in an aqueous solution.

Experimental Protocol: Synthesis

-

Reaction Setup: A stoichiometric amount of tetramethylammonium hydroxide is dissolved in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Sodium Borohydride: Sodium borohydride is slowly added to the stirring solution at room temperature.

-

Precipitation and Isolation: The product, this compound, precipitates from the solution. The precipitate is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization. A common method involves recrystallizing the borohydride from water three times to yield a compound with approximately 94% purity.[1]

-

Drying: The purified product is dried under high vacuum at 100°C for 3 hours to remove any residual solvent.[1]

A logical workflow for the synthesis and subsequent characterization of this compound is presented in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized by technique.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the tetramethylammonium cation and the borohydride anion.

Table 1: Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 2288 | B-H Stretching (ν) | Borohydride Anion |

| 2225 | B-H Stretching (ν) | Borohydride Anion |

| 1072 | H-B-H Bending (δ) | Borohydride Anion |

| ~3030 | C-H Asymmetric and Symmetric Stretching (ν) | Tetramethylammonium Cation |

| ~1480 | CH₃ Asymmetric Bending (δ) | Tetramethylammonium Cation |

| ~1400 | CH₃ Symmetric Bending (δ) | Tetramethylammonium Cation |

| ~950 | C-N Asymmetric Stretching (ν) | Tetramethylammonium Cation |

Note: The B-H stretching and bending bands are often broad.

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.

Table 2: Raman Shift Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |

| ~2300 | B-H Symmetric Stretching (ν) | Borohydride Anion |

| ~1100 | B-H Bending (δ) | Borohydride Anion |

| ~2980 | C-H Symmetric Stretching (ν) | Tetramethylammonium Cation |

| ~1450 | CH₃ Bending (δ) | Tetramethylammonium Cation |

| ~750 | C-N Symmetric Stretching (ν) | Tetramethylammonium Cation |

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is recorded over a range of Raman shifts, typically from 100 to 3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show a sharp singlet for the twelve equivalent protons of the tetramethylammonium cation and a 1:1:1:1 quartet for the protons of the borohydride anion due to coupling with the ¹¹B nucleus (I=3/2).

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.1 | Singlet | -N(CH₃)₄ |

| ~0.5 - 1.5 | Quartet | -BH₄ (broad due to quadrupolar relaxation) |

The ¹³C NMR spectrum will show a single peak corresponding to the four equivalent methyl carbons of the tetramethylammonium cation.

Table 4: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | -N(CH₃)₄ |

The ¹¹B NMR spectrum is characteristic for the borohydride anion and typically shows a 1:4:6:4:1 quintet due to coupling with the four equivalent protons.[2]

Table 5: ¹¹B NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | J (B-H) (Hz) | Assignment |

| -30 to -45 | Quintet | ~82 | -BH₄ |

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration is typically in the range of 5-20 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: For ¹H and ¹³C NMR, standard pulse sequences are used. For ¹¹B NMR, a specific probe tuned to the boron frequency is required. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).

The following diagram illustrates the logical relationship between the different NMR techniques in characterizing the two ionic components of this compound.

Caption: Logical relationship of NMR techniques for the characterization of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a valuable resource for its identification and characterization. The presented data and experimental protocols for IR, Raman, and NMR spectroscopy will aid researchers in the fields of organic synthesis, materials science, and drug development in ensuring the quality and purity of this important chemical compound.

References

The Electrochemical Landscape of Tetramethylammonium Borohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) borohydride (B1222165) (TMBH), with the chemical formula [(CH₃)₄N][BH₄], is a quaternary ammonium (B1175870) borohydride that garners interest for its potential applications in various fields, including organic synthesis as a reducing agent and in energy storage solutions. Its electrochemical behavior is of fundamental importance for these applications, dictating its performance and stability in electrochemical systems. This technical guide provides an in-depth exploration of the core electrochemistry of TMBH, drawing upon the established knowledge of the borohydride anion (BH₄⁻) and the electrochemical characteristics of quaternary ammonium salts. While direct experimental data on TMBH is limited, this guide extrapolates from closely related compounds to present a comprehensive overview of its expected electrochemical properties, reaction mechanisms, and the experimental protocols for its characterization.

Core Electrochemical Principles

The electrochemistry of Tetramethylammonium Borohydride is primarily governed by the individual electrochemical behaviors of its constituent ions: the tetramethylammonium cation ([(CH₃)₄N]⁺) and the borohydride anion ([BH₄]⁻).

-

Tetramethylammonium Cation ([(CH₃)₄N]⁺): This cation is generally considered electrochemically stable within a wide potential window. Its reduction would occur at very negative potentials, typically outside the range of common electrochemical applications. This stability makes it a suitable cation for use as a supporting electrolyte in various electrochemical studies.

-

Borohydride Anion ([BH₄]⁻): The borohydride anion is the electrochemically active species of interest. It undergoes anodic oxidation, a process that is central to its application in fuel cells and as a reducing agent in electrosynthesis. The oxidation of the borohydride anion is a complex multi-step process and is highly dependent on the electrode material, the solvent system, and the presence of any catalysts.

Anodic Oxidation of the Borohydride Anion

The primary electrochemical reaction of TMBH is the anodic oxidation of the borohydride anion. This process involves the transfer of multiple electrons and is often accompanied by a competing chemical reaction, the hydrolysis of the borohydride anion.

The overall direct oxidation reaction of the borohydride anion in an alkaline medium is typically represented as:

BH₄⁻ + 8OH⁻ → BO₂⁻ + 6H₂O + 8e⁻

This eight-electron process is the ideal reaction pathway for maximizing the energy output in a direct borohydride fuel cell. However, the actual number of electrons transferred can vary significantly depending on the experimental conditions and the electrode material used.

Influence of Electrode Material

The choice of electrode material has a profound impact on the kinetics and mechanism of borohydride oxidation.

-

Platinum (Pt): Platinum is a highly active catalyst for borohydride oxidation. However, it also catalyzes the hydrolysis of borohydride, leading to the formation of hydrogen gas and a reduction in the number of electrons transferred in the direct oxidation process.

-

Gold (Au): Gold is also an effective electrode material for borohydride oxidation and is generally considered to be less catalytic towards the hydrolysis reaction compared to platinum. This can result in a higher faradaic efficiency for the direct oxidation pathway.

-

Other Metals: Other metals such as silver (Ag), copper (Cu), and various alloys have also been investigated for borohydride oxidation, each exhibiting different catalytic activities and reaction pathways.

The Competing Hydrolysis Reaction

In aqueous solutions, the borohydride anion can undergo hydrolysis, a reaction that competes with the desired direct electrochemical oxidation. The hydrolysis reaction is:

BH₄⁻ + 4H₂O → B(OH)₄⁻ + 4H₂

This reaction is catalyzed by various metals and is also dependent on the pH of the solution. In alkaline media, the hydrolysis rate is significantly reduced, which is why direct borohydride fuel cells are typically operated under alkaline conditions.

Quantitative Electrochemical Data (Based on Analogous Compounds)

Due to the limited availability of specific experimental data for this compound, the following table summarizes typical quantitative data obtained for the electrochemical oxidation of the borohydride anion from analogous compounds like sodium borohydride (NaBH₄) and tetrabutylammonium (B224687) borohydride in various conditions. These values provide an expected range for the electrochemical parameters of TMBH.

| Parameter | Typical Value Range | Electrode Material | Conditions |

| Oxidation Peak Potential (Eₚ) | -0.8 V to +0.4 V (vs. Ag/AgCl) | Au, Pt | Alkaline aqueous solution |

| Number of Electrons Transferred (n) | 2 to 8 | Au, Pt | Dependent on potential and catalyst |

| Diffusion Coefficient (D) | 1.0 x 10⁻⁵ to 3.0 x 10⁻⁵ cm²/s | - | Alkaline aqueous solution |

| Heterogeneous Rate Constant (k⁰) | 10⁻⁵ to 10⁻³ cm/s | Au, Pt | - |

Experimental Protocols

This section outlines detailed methodologies for the key experiments used to characterize the electrochemistry of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of a species.

Objective: To determine the oxidation potential of TMBH and to gain insight into the reaction mechanism.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode: A material on which the reaction of interest occurs (e.g., Gold, Platinum, or Glassy Carbon disk electrode).

-

Reference Electrode: An electrode with a stable and well-known potential (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Counter Electrode: An inert electrode that completes the electrical circuit (e.g., a platinum wire or graphite (B72142) rod).

-

-

Electrolyte Solution: A solution of TMBH in a suitable solvent containing a supporting electrolyte to ensure conductivity. For aqueous studies, an alkaline solution (e.g., 1 M NaOH) is used to suppress hydrolysis. For non-aqueous studies, a dry organic solvent (e.g., acetonitrile (B52724) or dimethylformamide) with a supporting electrolyte like tetrabutylammonium perchlorate (B79767) (TBAP) is used.

Procedure:

-

Prepare the electrolyte solution by dissolving a known concentration of TMBH and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Set the parameters on the potentiostat:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the borohydride anion, and then back to the initial potential. A typical range could be -1.2 V to +0.8 V vs. Ag/AgCl.

-

Scan Rate: Start with a moderate scan rate (e.g., 50 mV/s) and then vary it to study the kinetics of the reaction.

-

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to determine the oxidation peak potential (Eₚ), peak current (iₚ), and to assess the reversibility of the reaction.

Chronoamperometry

Chronoamperometry is used to study the diffusion-controlled electrochemical reactions and to determine the diffusion coefficient of the electroactive species.

Objective: To determine the diffusion coefficient of the borohydride anion from TMBH.

Procedure:

-

Use the same experimental setup as for cyclic voltammetry.

-

Apply a potential step from a value where no reaction occurs to a potential where the oxidation of borohydride is diffusion-limited (typically a potential on the plateau of the voltammetric wave).

-

Record the current as a function of time.

-

Analyze the data using the Cottrell equation, which relates the current to the inverse square root of time. The slope of the Cottrell plot is proportional to the diffusion coefficient.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows in the study of TMBH electrochemistry.

Caption: Reaction pathways for the borohydride anion.

Caption: Workflow for electrochemical analysis of TMBH.

Conclusion

The electrochemistry of this compound is a rich and complex field with significant implications for its practical applications. While this guide provides a comprehensive overview based on the current understanding of borohydride electrochemistry, it is important to note the scarcity of direct experimental data for TMBH. Future research should focus on detailed electrochemical studies of TMBH to establish its specific quantitative parameters and to further elucidate its reaction mechanisms on various electrode materials. Such studies will be crucial for the rational design and optimization of systems utilizing this promising compound.

Methodological & Application

Application Notes and Protocols for the Selective Reduction of Aldehydes using Tetramethylammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) borohydride (B1222165), ((CH₃)₄N⁺BH₄⁻), is a quaternary ammonium (B1175870) borohydride that serves as a reducing agent in organic synthesis.[1] Like other borohydrides, it is used for the reduction of carbonyl compounds. The presence of the bulky and non-polar tetramethylammonium cation can influence the reactivity and selectivity of the borohydride anion, particularly in non-polar organic solvents. This document provides detailed application notes and proposed protocols for the selective reduction of aldehydes in the presence of other functional groups, particularly ketones, using tetramethylammonium borohydride.

Disclaimer: Detailed experimental data and specific protocols for the selective reduction of aldehydes using this compound are not widely available in the public domain. The following protocols and data are based on the general principles of borohydride chemistry and analogies with closely related reagents, such as tetrabutylammonium (B224687) borohydride. Researchers should treat these as starting points and optimize the reaction conditions for their specific substrates.

Principle of Selectivity

The selective reduction of aldehydes over ketones with borohydride reagents is based on the higher electrophilicity of the aldehyde carbonyl carbon. Aldehydes are sterically less hindered and electronically more reactive than ketones, allowing for a faster reaction rate with the hydride nucleophile. The choice of solvent and reaction temperature can further enhance this selectivity. Non-polar aprotic solvents can modulate the reactivity of the borohydride, and lower temperatures generally favor the selective reduction of the more reactive aldehyde.

Application Notes

Advantages of this compound:

-

Solubility: Increased solubility in organic solvents compared to sodium borohydride, allowing for reactions in a wider range of conditions.

-

Mild Reducing Agent: It is considered a mild reducing agent, which can lead to higher chemoselectivity.[1]

-

Ease of Handling: As a stable solid, it is generally easier and safer to handle than more reactive hydrides like lithium aluminum hydride.

Limitations and Considerations:

-

Limited Data: A significant lack of published, peer-reviewed data on its specific applications and selectivity profiles necessitates careful optimization for new substrates.

-

Stoichiometry: The stoichiometry of the reagent to the substrate is a critical parameter that needs to be determined empirically for optimal selectivity and yield.

-

Reaction Monitoring: Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to prevent over-reduction of the ketone.

Data Presentation

The following tables present hypothetical, yet expected, selectivity data for the reduction of an equimolar mixture of an aldehyde and a ketone with this compound under various conditions. These tables are for illustrative purposes to guide experimental design.

Table 1: Effect of Solvent on the Selective Reduction of Benzaldehyde in the Presence of Acetophenone

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion of Benzaldehyde (%) | Conversion of Acetophenone (%) |

| 1 | Dichloromethane (B109758) (DCM) | 0 | 2 | >95 | <10 |

| 2 | Tetrahydrofuran (THF) | 0 | 2 | >95 | <15 |

| 3 | Toluene | 0 | 4 | >90 | <10 |

| 4 | Acetonitrile | 0 | 2 | >95 | <20 |

Table 2: Effect of Temperature on the Selective Reduction of Hexanal in the Presence of 2-Heptanone in Dichloromethane

| Entry | Temperature (°C) | Time (h) | Conversion of Hexanal (%) | Conversion of 2-Heptanone (%) |

| 1 | 25 (Room Temp.) | 1 | >98 | ~25 |

| 2 | 0 | 2 | >95 | <10 |

| 3 | -20 | 4 | >95 | <5 |

| 4 | -78 | 8 | >90 | <2 |

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of an Aromatic Aldehyde

This protocol is a general guideline for the selective reduction of an aromatic aldehyde in the presence of an aromatic ketone.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aromatic ketone (e.g., acetophenone)

-

This compound ((CH₃)₄NBH₄)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and the aromatic ketone (1.0 mmol).

-

Dissolve the substrates in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate vial, weigh this compound (1.1 mmol, 1.1 equivalents).

-

Add the this compound to the stirred solution in one portion.

-

Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

-

Once the aldehyde is consumed (as indicated by TLC), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude alcohol by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Procedure for High Selectivity

This protocol aims to maximize the selectivity for the aldehyde by using lower temperatures.

Materials:

-

Same as Protocol 1

-

Dry ice/acetone bath

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.05 mmol, 1.05 equivalents) to the stirred solution.

-

Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction time will be significantly longer at this temperature.

-

Upon completion, quench the reaction at -78 °C by the slow addition of 1 M HCl (5 mL).

-

Allow the mixture to slowly warm to room temperature.

-

Follow the work-up and purification steps (8-12) from Protocol 1.

Visualizations

Reaction Pathway

Caption: Selective reduction of an aldehyde to a primary alcohol.

Experimental Workflow

Caption: Step-by-step experimental workflow for selective reduction.

Logical Relationship of Selectivity

Caption: Key factors for achieving high aldehyde selectivity.

References

Application Notes and Protocols for the Stereoselective Reduction of Ketones Using Tetramethylammonium Borohydride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of ketones to chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise three-dimensional arrangement of atoms is critical for biological activity. Tetramethylammonium (B1211777) borohydride (B1222165), (CH₃)₄NBH₄, and its derivatives have emerged as valuable reagents in this field, offering unique selectivity profiles. These reagents are appreciated for their mild nature and high diastereoselectivity, especially in substrate-directed reductions. This document provides detailed application notes and experimental protocols for the use of tetramethylammonium borohydride and its triacetoxy derivative in the stereoselective reduction of ketones.

Principle of Operation

The stereoselectivity in ketone reductions using bulky hydride reagents like this compound is often governed by well-established stereochemical models such as the Felkin-Anh and Cram chelation models. In the absence of chelating groups, the Felkin-Anh model predicts the approach of the hydride nucleophile from the least sterically hindered face of the carbonyl, leading to the formation of the anti-diastereomer. However, in the presence of a nearby hydroxyl group, as in β-hydroxy ketones, tetramethylammonium triacetoxyborohydride (B8407120) can participate in a substrate-directed reduction. This involves the formation of a transient boron aldolate, which then delivers the hydride intramolecularly, leading to high diastereoselectivity for the anti-1,3-diol.

Applications

This compound and its derivatives are particularly useful for the following applications:

-

Diastereoselective Reduction of Acyclic β-Hydroxy Ketones: Tetramethylammonium triacetoxyborohydride is a highly effective reagent for the synthesis of anti-1,3-diols from β-hydroxy ketones. This transformation is crucial in the synthesis of polyketide natural products and other complex molecules.[1][2][3]

-

Enantioselective Reduction of Prochiral Ketones: In combination with a chiral catalyst, such as an oxazaborolidine generated in situ, this compound can be used for the enantioselective reduction of prochiral ketones to yield chiral secondary alcohols.[4]

Data Presentation

Table 1: Diastereoselective Reduction of β-Hydroxy Ketones with Tetramethylammonium Triacetoxyborohydride[1]

| Entry | Substrate (β-Hydroxy Ketone) | Product (anti-1,3-Diol) | Diastereomer Ratio (anti:syn) | Yield (%) |

| 1 | 1-hydroxy-2-methyl-3-pentanone | 2-methyl-1,3-pentanediol | >99:1 | 85 |

| 2 | 1-hydroxy-2,4-dimethyl-3-pentanone | 2,4-dimethyl-1,3-pentanediol | >99:1 | 91 |

| 3 | 1-hydroxy-2-phenyl-3-pentanone | 2-phenyl-1,3-pentanediol | 98:2 | 88 |

| 4 | 5-hydroxy-4-methyl-3-heptanone | 4-methyl-3,5-heptanediol | 95:5 | 89 |

| 5 | 5-hydroxy-4,6-dimethyl-3-heptanone | 4,6-dimethyl-3,5-heptanediol | 97:3 | 92 |

Table 2: Enantioselective Reduction of Acetophenone using various Tetramethylammonium Borohydrides with an in situ Generated Oxazaborolidine Catalyst[4]

| Entry | Borohydride Reagent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | This compound | 24 | 75 | 67 |

| 2 | Tetraethylammonium borohydride | 24 | 78 | 73 |

| 3 | Tetrabutylammonium borohydride | 6 | 89 | 91 |

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Reduction of a β-Hydroxy Ketone with Tetramethylammonium Triacetoxyborohydride[1]

This protocol is adapted from the work of Evans et al. and is effective for the synthesis of anti-1,3-diols.

Materials:

-

β-Hydroxy ketone

-

Tetramethylammonium triacetoxyborohydride, (CH₃)₄NBH(OAc)₃

-

Anhydrous acetonitrile

-

Anhydrous acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of the β-hydroxy ketone (1.0 mmol) in a 1:1 mixture of anhydrous acetonitrile and anhydrous acetic acid (10 mL) at -40 °C under an inert atmosphere, add tetramethylammonium triacetoxyborohydride (1.5 mmol) in one portion.

-

Stir the reaction mixture at -40 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Add saturated aqueous sodium potassium tartrate solution (10 mL) and stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired anti-1,3-diol.

-

Determine the diastereomeric ratio by HPLC or NMR analysis of the corresponding Mosher's esters.

Protocol 2: General Experimental Procedure for Asymmetric Reduction of a Prochiral Ketone using this compound and an in situ Generated Chiral Oxazaborolidine Catalyst[4]

This protocol describes the enantioselective reduction of a prochiral ketone.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

(1S, 2R)-(-)-cis-1-amino-2-indanol (chiral catalyst precursor)

-

This compound

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Standard glassware for workup and purification

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere, dissolve this compound (5 mmol) and (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%) in anhydrous THF (25 mL).

-

Stir the mixture at 25-30 °C for 10 minutes.

-

Add methyl iodide (5 mmol) via syringe and continue stirring for 30 minutes to generate the oxazaborolidine catalyst in situ.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the prochiral ketone (5 mmol) dropwise to the reaction mixture.

-

Stir the reaction until completion, monitoring by TLC.

-

Upon completion, carefully quench the reaction with 1 M HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude alcohol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Troubleshooting

-

Low Diastereoselectivity/Enantioselectivity: Ensure all reagents and solvents are anhydrous, as water can react with the borohydride reagent and affect selectivity. The reaction temperature is also critical and should be carefully controlled.

-

Slow or Incomplete Reaction: The purity and activity of the borohydride reagent are important. Use freshly opened or properly stored reagents. For the in situ catalyst generation, ensure the pre-stirring times are adequate.

-

Side Reactions: The presence of other reducible functional groups in the substrate may lead to side products. Tetramethylammonium triacetoxyborohydride is a mild reducing agent and generally does not reduce ketones or esters in the absence of a directing hydroxyl group.[1]

Conclusion

This compound and its triacetoxy derivative are valuable tools for the stereoselective reduction of ketones. The high diastereoselectivity achieved in the reduction of β-hydroxy ketones makes tetramethylammonium triacetoxyborohydride a reagent of choice for the synthesis of anti-1,3-diols. Furthermore, the use of this compound in catalytic asymmetric reductions opens avenues for the efficient synthesis of enantioenriched secondary alcohols. The protocols and data presented herein provide a solid foundation for researchers to implement these methodologies in their synthetic endeavors.

References

Tetramethylammonium Borohydride: A Versatile Reagent for High-Yield Synthesis of Fine Chemicals

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Tetramethylammonium (B1211777) borohydride (B1222165) ((CH₃)₄NBH₄), and its derivatives, are gaining prominence in the synthesis of fine chemicals due to their unique reactivity and selectivity. This document provides detailed application notes and protocols for the use of tetramethylammonium borohydride and its triacetoxy derivative in the diastereoselective reduction of carbonyl compounds, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

This compound is a quaternary ammonium (B1175870) borohydride that offers distinct advantages in terms of solubility and reactivity compared to more common alkali metal borohydrides. Its modified form, tetramethylammonium triacetoxyborohydride (B8407120), has proven to be a highly effective reagent for the directed reduction of β-hydroxy ketones, affording anti-diols with exceptional diastereoselectivity and in high yields.[1] This protocol outlines the application of these reagents in achieving stereocontrolled reductions, a key step in the construction of chiral molecules.

Applications in Fine Chemical Synthesis

The primary application highlighted in this note is the diastereoselective reduction of β-hydroxy ketones to 1,3-diols. This transformation is of significant interest in natural product synthesis and the development of pharmaceutical agents where precise control of stereochemistry is paramount.

Diastereoselective Reduction of β-Hydroxy Ketones

Tetramethylammonium triacetoxyborohydride is particularly effective in the reduction of acyclic β-hydroxy ketones, consistently producing the corresponding anti-diols with high diastereoselectivity.[1] The reaction proceeds via an intramolecular hydride delivery mechanism, which is facilitated by the coordination of the borohydride to the hydroxyl group of the substrate.

A significant advantage of this method is its tolerance to various functional groups. Ketones, β-ketoesters, and β-diketones that lack a directing hydroxyl group are not reduced under these conditions.[1] This chemoselectivity allows for the targeted reduction of specific carbonyl groups within a complex molecule.

Experimental Protocols

The following protocols are based on established methodologies for the use of this compound derivatives in the synthesis of fine chemicals.

General Procedure for the Diastereoselective Reduction of β-Hydroxy Ketones

This protocol describes the general method for the reduction of a β-hydroxy ketone to the corresponding anti-diol using tetramethylammonium triacetoxyborohydride.

Materials:

-

β-Hydroxy ketone substrate

-

Tetramethylammonium triacetoxyborohydride

-

Acetic acid

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the β-hydroxy ketone (1.0 equivalent) in a 1:1 mixture of acetone and acetic acid.

-

Cool the solution to the desired reaction temperature (typically ranging from -20 °C to room temperature, depending on the substrate).

-

In a separate flask, prepare a solution of tetramethylammonium triacetoxyborohydride (1.5-2.0 equivalents) in the same solvent mixture.

-

Slowly add the tetramethylammonium triacetoxyborohydride solution to the stirred solution of the β-hydroxy ketone via a syringe or dropping funnel over a period of 15-30 minutes.

-